molecular formula C12H12N2OS2 B5098578 N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B5098578
M. Wt: 264.4 g/mol
InChI Key: MEFNBGZVKASXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a benzothiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of targets, depending on its specific structure and functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit key enzymes, modulate receptor activity, or interfere with essential biochemical pathways .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of key proteins, disrupt cell division, or modulate immune responses .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular level, including inhibiting cell growth, inducing cell death, modulating immune responses, and altering gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact chemical structure. Some thiazole derivatives have been found to be safe anti-inflammatory agents .

Future Directions

Thiazole derivatives continue to be an active area of research due to their wide range of biological activities. Future research may focus on the design and structure–activity relationship of bioactive molecules .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These properties suggest that N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Given the broad range of biological activities associated with thiazole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the reaction of 2-aminothiazole with a suitable benzothiophene derivative under specific conditions. One common method includes the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzothiophene derivatives, such as:

    Thiazole derivatives: Sulfathiazole, Ritonavir, Abafungin.

    Benzothiophene derivatives: Raloxifene, Zileuton.

Uniqueness

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its specific combination of the thiazole and benzothiophene moieties, which may confer distinct biological activities and properties not found in other similar compounds .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c15-11(14-12-13-5-6-16-12)10-7-8-3-1-2-4-9(8)17-10/h5-7H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFNBGZVKASXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.